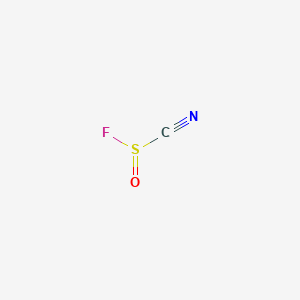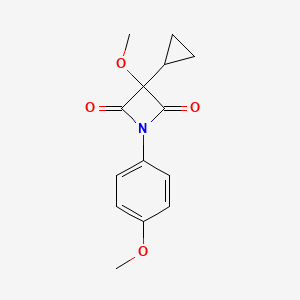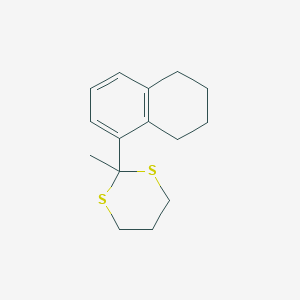
2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3-dithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis due to their ability to stabilize carbanions. This particular compound features a tetrahydronaphthalene moiety, which is a partially saturated derivative of naphthalene, making it an interesting subject for research in various fields of chemistry and material science.
Vorbereitungsmethoden
The synthesis of 2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3-dithiane typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with 2-methyl-1,3-dithiane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as n-butyllithium, which facilitates the deprotonation of the dithiane, allowing it to react with the tetrahydronaphthalene derivative. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3-dithiane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithiane moiety back to the corresponding thiol or sulfide.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3-dithiane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3-dithiane exerts its effects is primarily through its ability to stabilize carbanions. This stabilization is crucial in various organic reactions, allowing for the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and the derivatives being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3-dithiane include other dithiane derivatives, such as 2-Methyl-1,3-dithiane and 2-Phenyl-1,3-dithiane. Compared to these compounds, this compound is unique due to the presence of the tetrahydronaphthalene moiety, which imparts distinct structural and electronic properties. This uniqueness makes it particularly valuable in specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
120591-71-1 |
|---|---|
Molekularformel |
C15H20S2 |
Molekulargewicht |
264.5 g/mol |
IUPAC-Name |
2-methyl-2-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3-dithiane |
InChI |
InChI=1S/C15H20S2/c1-15(16-10-5-11-17-15)14-9-4-7-12-6-2-3-8-13(12)14/h4,7,9H,2-3,5-6,8,10-11H2,1H3 |
InChI-Schlüssel |
RKCQPMQHJTYJMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(SCCCS1)C2=CC=CC3=C2CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


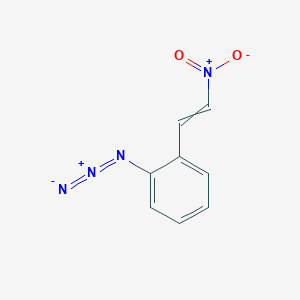
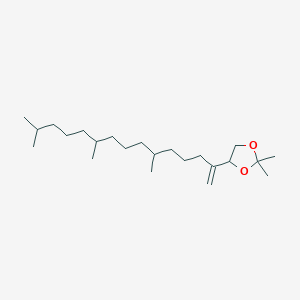
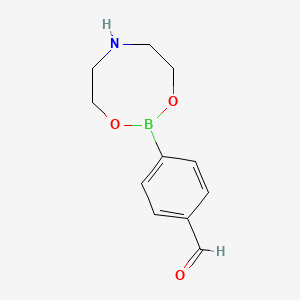
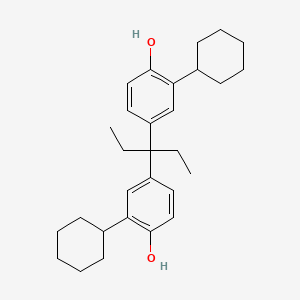
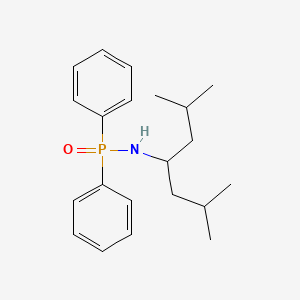

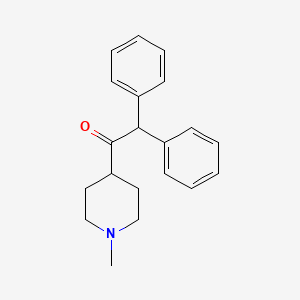

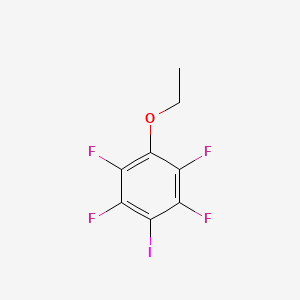
![4-(Decyloxy)-N-[4-(2,4-dihydroxy-5-methylbenzoyl)phenyl]benzamide](/img/structure/B14281029.png)
![11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl-](/img/structure/B14281030.png)
